5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a pyrrolidinylcarbonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents and palladium catalysts tailored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinylcarbonyl moiety.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and chloro substitution but differ in their overall structure and functional groups.
5-Chloro-3-pyridineboronic acid: This compound has a similar chloro substitution but features a pyridine ring instead of a benzoic acid core.
Uniqueness
5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)20-6-1-2-7-20/h3-5,8-11H,1-2,6-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDQFLJTDDHRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692111 |
Source
|
Record name | 5-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-14-3 |
Source
|
Record name | 5-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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